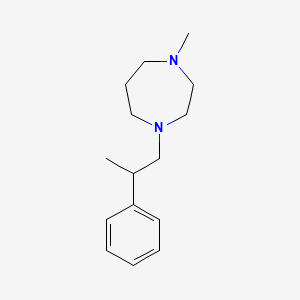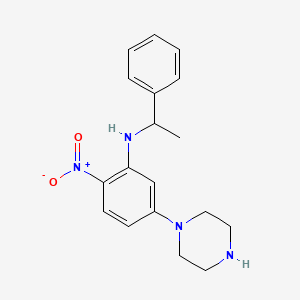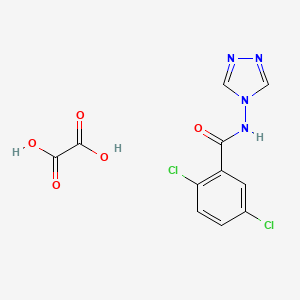
1-methyl-4-(2-phenylpropyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(2-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as R(+)-4-(2-phenylpropyl)-1-methyl-1,4-diazepane or R(+)-anipamil. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane is primarily attributed to its ability to block calcium channels. This results in a decrease in calcium influx into cells, which in turn leads to a decrease in contractility and relaxation of smooth muscle cells. This mechanism of action is responsible for the compound's antiarrhythmic and antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its calcium channel blocking effects, 1-methyl-4-(2-phenylpropyl)-1,4-diazepane has also been shown to have other biochemical and physiological effects. It has been found to inhibit the uptake of norepinephrine and dopamine, which may contribute to its antiarrhythmic effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-4-(2-phenylpropyl)-1,4-diazepane in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, making it a reliable tool for investigating the cardiovascular system. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful consideration should be given to the appropriate dosages and experimental conditions to ensure the safety of researchers and test subjects.
Direcciones Futuras
There are several potential future directions for research involving 1-methyl-4-(2-phenylpropyl)-1,4-diazepane. One area of interest is its potential as a treatment for other cardiovascular diseases, such as heart failure and stroke. Another area of interest is its potential as a tool for investigating the role of calcium channels in other physiological processes, such as muscle contraction and neurotransmitter release. Additionally, further studies are needed to better understand the compound's potential toxicity and to develop safer dosages and experimental conditions.
Métodos De Síntesis
The synthesis of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane involves the reaction of 1-methyl-1,4-diazepane with 2-phenylpropyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-methyl-4-(2-phenylpropyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including calcium channel blocking, antiarrhythmic, and antihypertensive effects. It has also been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and angina.
Propiedades
IUPAC Name |
1-methyl-4-(2-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(15-7-4-3-5-8-15)13-17-10-6-9-16(2)11-12-17/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSPQVBXWDWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424902 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)
![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)